molecular formula C11H15Cl3N2 B3229997 (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride CAS No. 1289585-29-0

(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Cat. No. B3229997
CAS RN: 1289585-29-0
M. Wt: 281.6 g/mol
InChI Key: VPCDQIPGWYBVOR-PPHPATTJSA-N
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Description

(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride, also known as JNJ-40411813, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience.

Scientific Research Applications

(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has been primarily studied for its potential applications in the treatment of neurological disorders, including Alzheimer's disease and schizophrenia. The compound has been shown to act as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is involved in several cognitive processes such as learning and memory. (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has also been studied for its potential use as a tool compound for studying the role of the alpha7 nicotinic acetylcholine receptor in various neurological processes.

Mechanism of Action

(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride acts as a selective antagonist of the alpha7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain. The alpha7 nicotinic acetylcholine receptor is involved in several cognitive processes, including learning and memory, and has been implicated in the pathophysiology of several neurological disorders. By blocking the activity of the alpha7 nicotinic acetylcholine receptor, (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has been shown to modulate several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems.
Biochemical and Physiological Effects:
(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has been shown to modulate several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. The compound has been shown to improve cognitive performance in animal models of Alzheimer's disease and schizophrenia, suggesting its potential as a therapeutic agent for these disorders. (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has also been shown to have anxiolytic and antidepressant-like effects in animal models, further highlighting its potential as a therapeutic agent for mood disorders.

Advantages and Limitations for Lab Experiments

(2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride has several advantages for use in lab experiments, including its selectivity for the alpha7 nicotinic acetylcholine receptor, its ability to modulate several neurotransmitter systems, and its potential as a tool compound for studying the role of the alpha7 nicotinic acetylcholine receptor in various neurological processes. However, the compound has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Future Directions

Several future directions for research on (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride have been identified, including its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia, its potential as a tool compound for studying the role of the alpha7 nicotinic acetylcholine receptor in various neurological processes, and its potential for the development of novel compounds with improved selectivity and efficacy. Further research is needed to fully understand the potential of (2,5-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride in these areas and to develop new compounds with improved properties.

properties

IUPAC Name

(3S)-N-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2N2.ClH/c12-9-1-2-11(13)8(5-9)6-15-10-3-4-14-7-10;/h1-2,5,10,14-15H,3-4,6-7H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCDQIPGWYBVOR-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1289585-29-0
Record name 3-Pyrrolidinamine, N-[(2,5-dichlorophenyl)methyl]-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289585-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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